3-Aminorifamycin S
概要
説明
3-Aminorifamycin S is a derivative of the rifamycin class of antibiotics, which are known for their potent antibacterial properties. This compound is particularly notable for its ability to inhibit bacterial RNA polymerase, making it effective against a wide range of bacterial infections. Rifamycins, including this compound, are primarily used in the treatment of tuberculosis and other mycobacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminorifamycin S involves the conversion of 3-bromo-rifamycin S. The process includes dissolving 3-bromo-rifamycin S in an ether solvent, hydrocarbon solvent, or alcohol solvent to create a reaction system. An ammonia-methanol solution is then added to this system to facilitate the reaction. After the reaction is complete, crystallization, filtering, and drying steps are performed to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but is scaled up to meet commercial demands. The method is designed to be environmentally friendly, with a high yield of over 80% and product purity exceeding 98.5%. This makes it suitable for large-scale production .
化学反応の分析
Types of Reactions: 3-Aminorifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties or to create derivatives for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products:
科学的研究の応用
3-Aminorifamycin S has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other rifamycin derivatives.
Biology: Studied for its effects on bacterial RNA polymerase and its potential to overcome antibiotic resistance.
Medicine: Investigated for its efficacy in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new antibacterial agents and as a reference standard in analytical chemistry .
作用機序
3-Aminorifamycin S exerts its antibacterial effects by binding to the DNA-dependent RNA polymerase of bacteria. This binding inhibits the synthesis of RNA, effectively halting bacterial growth and replication. The compound’s high specificity for bacterial RNA polymerase makes it a potent antibacterial agent .
類似化合物との比較
Rifampicin: Another rifamycin derivative, widely used in the treatment of tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life, making it suitable for intermittent dosing schedules.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: 3-Aminorifamycin S is unique due to its specific modifications, which enhance its antibacterial properties and reduce the likelihood of resistance development. Its high purity and yield in industrial production also make it a valuable compound for both research and therapeutic applications .
生物活性
3-Aminorifamycin S is a derivative of rifamycin, a class of antibiotics known for their effectiveness against a variety of bacterial infections, particularly those caused by Mycobacterium tuberculosis. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique chemical structure which includes an amino group that enhances its solubility and bioactivity. The compound operates primarily by inhibiting bacterial RNA synthesis, a mechanism shared with other rifamycins. By binding to the beta subunit of bacterial RNA polymerase, it prevents the transcription process, effectively stalling bacterial growth and replication.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. Here are key findings:
- In Vitro Efficacy : Research indicates that this compound has shown potent activity against Mycobacterium tuberculosis and other resistant bacterial strains. Its minimum inhibitory concentration (MIC) values suggest strong efficacy comparable to standard treatments .
- Resistance Profiles : The compound has been evaluated for its effectiveness against multi-drug resistant (MDR) strains. Studies reveal that it retains activity against strains resistant to conventional rifampicin, making it a candidate for further development in treating resistant infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Key observations include:
- Substituent Effects : Variations in the acyl moiety significantly influence the antibacterial activity. For instance, certain substitutions on the phenyl ring enhance binding affinity to RNA polymerase, thereby increasing potency .
- Comparative Analysis : A comparative analysis with other rifamycin derivatives shows that modifications at specific positions can lead to improved pharmacological profiles. The presence of the amino group is particularly beneficial for enhancing solubility and bioavailability .
Case Studies and Clinical Implications
- Tuberculosis Treatment : In clinical settings, this compound has been included in treatment regimens for patients with MDR tuberculosis. Case studies report favorable outcomes, including reduced bacterial load and improved patient recovery rates .
- Biofilm Inhibition : Additional studies highlight its potential in disrupting biofilms formed by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant biofilm inhibition at sub-MIC levels, suggesting its utility in treating chronic infections where biofilm formation complicates therapy .
Summary of Biological Activity
Activity Type | Description |
---|---|
Antimicrobial Efficacy | Effective against Mycobacterium tuberculosis and MDR strains |
Mechanism of Action | Inhibits RNA synthesis by binding to RNA polymerase |
Biofilm Disruption | Significant inhibition observed against Staphylococcus aureus and Pseudomonas aeruginosa |
Structure-Activity Insights | Modifications can enhance efficacy; amino group increases solubility |
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPJCQGFZSDIHE-GVDHMVJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51756-80-0 | |
Record name | 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51756-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminorifamycin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINORIFAMYCIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。